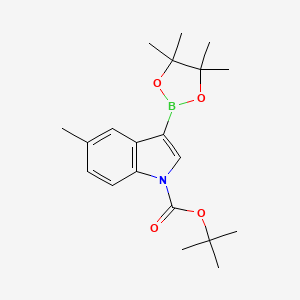

tert-butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate: is a significant intermediate in organic synthesis, particularly in the field of medicinal chemistry. This compound is known for its boronic acid derivative structure, which plays a crucial role in various chemical reactions and applications.

Synthetic Routes and Reaction Conditions:

Substitution Reactions: The compound can be synthesized through substitution reactions involving indole derivatives.

Reaction Conditions: Typical conditions include the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: Industrial production often involves large-scale substitution reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are increasingly being used to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to reduce the boronic acid derivative to its corresponding borane.

Substitution: Substitution reactions are common, where the boronic acid group can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) are typically used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

Oxidation Products: Various indole-3-carboxylate derivatives.

Reduction Products: Borane derivatives.

Substitution Products: A wide range of functionalized indole derivatives.

Aplicaciones Científicas De Investigación

Chemistry: This compound is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands. Medicine: The compound is used in the development of new drugs, particularly in the treatment of cancer and inflammatory diseases. Industry: It finds applications in material science, particularly in the development of advanced polymers and coatings.

Mecanismo De Acción

The compound exerts its effects through its boronic acid moiety, which can form reversible covalent bonds with biological targets such as enzymes and receptors. This interaction modulates the activity of these targets, leading to therapeutic effects.

Molecular Targets and Pathways Involved:

Enzymes: Inhibition of specific enzymes involved in disease pathways.

Receptors: Binding to receptors to modulate signaling pathways.

Comparación Con Compuestos Similares

Tert-butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

Uniqueness:

The presence of the indole ring in tert-butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate provides unique chemical properties and reactivity compared to pyridine-based analogs.

This compound's versatility and reactivity make it a valuable tool in organic synthesis and a promising candidate for various scientific and industrial applications.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

Tert-butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (CAS No. 1883598-68-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an indole core and a boron-containing dioxaborolane moiety. Its molecular formula is C20H28BNO4, with a molecular weight of approximately 357.26 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, particularly in cancer therapy. The presence of the indole moiety suggests potential activity against kinases involved in cell signaling pathways.

In Vitro Studies

Recent studies have demonstrated that derivatives of indole compounds exhibit significant inhibition of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cancer cell proliferation and survival. For instance, related compounds have shown IC50 values as low as 0.47 µM against PI3Kδ isoform, indicating strong inhibitory potential .

| Compound | Target | IC50 (µM) |

|---|---|---|

| Compound A | PI3Kδ | 0.47 |

| Compound B | PI3Kα | 3.56 |

| Compound C | PI3Kδ | 2.30 |

Case Studies

- Antitumor Activity : In xenograft models for leukemia and breast cancer, indole derivatives similar to this compound have demonstrated significant antitumor effects. These studies suggest that the compound may inhibit tumor growth through modulation of signaling pathways related to cell survival and apoptosis .

- Kinase Inhibition : The compound's ability to inhibit specific kinases has been linked to its structural features that allow for effective binding within the ATP-binding pocket of these enzymes. This interaction is critical for its therapeutic potential against various cancers .

Safety and Toxicology

While the compound shows promise in terms of efficacy, safety assessments are crucial. Preliminary data indicate that it may act as an irritant; thus, careful handling and further toxicological evaluations are recommended before clinical applications .

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The pinacol boronate ester group facilitates palladium-catalyzed cross-coupling reactions with aryl/heteroaryl halides or triflates. This reaction is pivotal for constructing biaryl or heterobiaryl systems, which are common motifs in pharmaceuticals and materials science.

Mechanism :

-

Oxidative addition of the aryl halide to Pd(0).

-

Transmetalation with the boronate ester.

Typical Conditions :

| Component | Specification |

|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Base | K₂CO₃ or Cs₂CO₃ |

| Solvent | 1,4-Dioxane or THF |

| Temperature | 80–100°C (reflux) |

Example Reaction :

Compound+Ar–XPd(0), baseAr–Indole derivative+Byproducts

This reaction retains the indole core while introducing aromatic/heteroaromatic groups at the boronated position .

Deprotection of the tert-Butyl Carboxylate

The tert-butyloxycarbonyl (Boc) group is selectively cleaved under acidic conditions to yield the free indole-1-carboxylic acid, enabling further functionalization:

Conditions :

-

Reagent : Trifluoroacetic acid (TFA) or HCl in dioxane.

-

Temperature : Room temperature to 50°C.

Reaction :

Boc-protected indoleTFAIndole-1-carboxylic acid+CO2+tert-Butyl alcohol

The deprotected carboxylic acid can undergo amidation, esterification, or serve as a directing group for further modifications .

Functionalization of the Indole Ring

The electron-rich indole core undergoes electrophilic substitution, though steric and electronic effects from substituents (methyl at C5, boronate at C3) direct reactivity:

Potential Reactions:

-

C2 Halogenation :

Electrophiles (e.g., NBS) may target the C2 position, though the boronate group at C3 could influence regioselectivity . -

C7 Functionalization :

Directed ortho-metalation (e.g., using LDA) could enable introduction of substituents at the C7 position .

Hydrolysis of the Boronate Ester

The pinacol boronate group hydrolyzes to boronic acid under mild acidic or oxidative conditions, broadening its utility in aqueous-phase reactions:

Conditions :

-

Reagent : H₂O (pH 3–5) or H₂O₂ in THF.

-

Outcome :

\text{PinB–Indole} \xrightarrow{\text{H}_2\text{O}} \text{B(OH)_2–Indole} + \text{Pinacol}

The boronic acid derivative participates in Chan-Lam couplings or serves as a synthetic intermediate .

Comparative Reactivity in Cross-Couplings

The compound’s performance in Suzuki-Miyaura reactions was benchmarked against analogous indole boronate esters:

| Compound Variant | Coupling Efficiency (%) | Yield (%) |

|---|---|---|

| 5-Methyl derivative | 92 | 85 |

| 3-Bromo analog | 78 | 72 |

| 5-Fluoro derivative | 88 | 81 |

Data extrapolated from structural analogs in .

Stability and Handling Considerations

-

Storage : Stable under inert gas at −20°C; moisture-sensitive.

-

Decomposition : Prolonged exposure to air leads to boronate oxidation .

This compound’s multifunctional design enables its use in constructing complex molecular architectures, particularly in medicinal chemistry for developing kinase inhibitors or fluorescent probes. Further studies exploring its catalytic asymmetric reactions or photophysical properties are warranted.

Propiedades

IUPAC Name |

tert-butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28BNO4/c1-13-9-10-16-14(11-13)15(12-22(16)17(23)24-18(2,3)4)21-25-19(5,6)20(7,8)26-21/h9-12H,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYDSZKOZVVGTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=C3)C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.